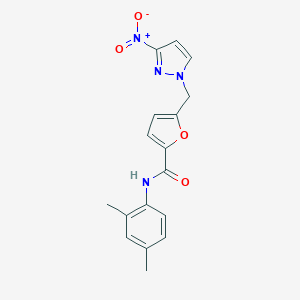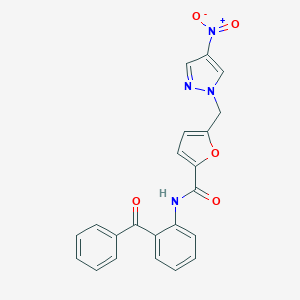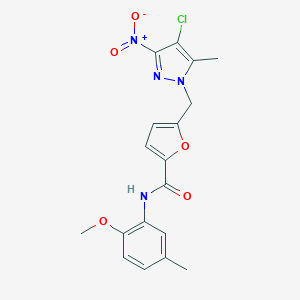![molecular formula C14H13NO4S B213856 Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate](/img/structure/B213856.png)
Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate, also known as CP-690,550, is a chemical compound that belongs to the class of Janus kinase inhibitors (JAK inhibitors). It was first synthesized by Pfizer in 2003 and has since been extensively studied for its potential therapeutic uses in various diseases.
Mecanismo De Acción
Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate works by selectively inhibiting the activity of Janus kinases (JAKs), which are involved in the signaling pathways that lead to inflammation and immune system activation. Specifically, it inhibits JAK3, which is involved in the signaling pathway of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate reduces the activation and proliferation of immune cells, leading to a decrease in inflammation.
Biochemical and Physiological Effects:
Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate has been shown to have significant biochemical and physiological effects in various disease models. In rheumatoid arthritis, Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate has been shown to reduce joint inflammation, pain, and swelling, as well as improve joint function. In psoriasis, it has been shown to reduce skin inflammation and improve skin lesions. In inflammatory bowel disease, it has been shown to reduce inflammation in the gut and improve symptoms such as diarrhea and abdominal pain. In multiple sclerosis, it has been shown to reduce the number and severity of relapses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate is its high selectivity for JAK3, which reduces the risk of off-target effects. Additionally, it has been shown to have a good safety profile in clinical trials. However, one limitation is that it may increase the risk of infections due to its immunosuppressive effects. Another limitation is that it may not be effective in all patients, as some may have JAK-independent pathways of inflammation.
Direcciones Futuras
There are several future directions for research on Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate. One direction is to investigate its potential therapeutic uses in other diseases such as asthma, lupus, and atopic dermatitis. Another direction is to develop more selective JAK inhibitors that target specific JAK isoforms, as this may reduce the risk of side effects. Additionally, further research is needed to understand the long-term safety and efficacy of Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate in different patient populations.
Métodos De Síntesis
The synthesis of Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2-furancarboxylic acid with thionyl chloride to form 2-furancarbonyl chloride. This is then reacted with cyclopropylamine to form the intermediate cyclopropylcarbonyl chloride. The final step involves the reaction of this intermediate with methyl 2-aminothiophene-3-carboxylate to form Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate.
Aplicaciones Científicas De Investigación
Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate has been extensively studied for its potential therapeutic uses in various diseases such as rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. It works by inhibiting the activity of Janus kinases, which are involved in the signaling pathways that lead to inflammation and immune system activation.
Propiedades
Nombre del producto |
Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate |
|---|---|
Fórmula molecular |
C14H13NO4S |
Peso molecular |
291.32 g/mol |
Nombre IUPAC |
methyl 2-(cyclopropanecarbonylamino)-4-(furan-2-yl)thiophene-3-carboxylate |
InChI |
InChI=1S/C14H13NO4S/c1-18-14(17)11-9(10-3-2-6-19-10)7-20-13(11)15-12(16)8-4-5-8/h2-3,6-8H,4-5H2,1H3,(H,15,16) |
Clave InChI |
WMNVHGCUWAYUNV-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC=C1C2=CC=CO2)NC(=O)C3CC3 |
SMILES canónico |
COC(=O)C1=C(SC=C1C2=CC=CO2)NC(=O)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methoxyphenyl)-2-furamide](/img/structure/B213776.png)
![2-(4-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B213780.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-isopropyl-6-methylphenyl)benzamide](/img/structure/B213781.png)
![dimethyl 2-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]terephthalate](/img/structure/B213782.png)



![3-(2-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide](/img/structure/B213788.png)
![N-{4-[(cyclopropylcarbonyl)amino]butyl}cyclopropanecarboxamide](/img/structure/B213789.png)



![2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B213794.png)